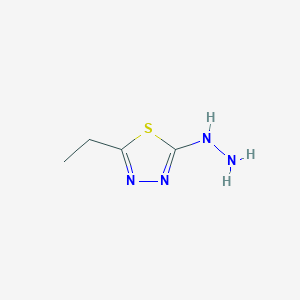
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole (EHPT) is a heterocyclic organic compound that has gained attention due to its potential application in the field of medicinal chemistry. EHPT belongs to the class of thiadiazole derivatives, which have been studied extensively for their pharmacological properties. EHPT has been reported to possess a wide range of biological activities, including anticancer, antitubercular, and antifungal properties.
Wirkmechanismus
The exact mechanism of action of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole is not well understood. However, it has been proposed that 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole exerts its biological activity through the inhibition of various enzymes and proteins involved in cell proliferation and survival. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Biochemische Und Physiologische Effekte
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been shown to possess a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been reported to exhibit antitubercular activity by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been shown to possess antifungal activity by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole also has several limitations. It is a highly reactive compound and requires careful handling. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole is also relatively unstable and can decompose over time, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for the study of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole. One potential area of research is the development of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole derivatives with improved biological activity and stability. Another area of research is the investigation of the mechanism of action of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole and its derivatives. Further studies are also needed to evaluate the safety and toxicity of 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole in vivo. Overall, 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has the potential to be a valuable tool in the field of medicinal chemistry and warrants further investigation.
Synthesemethoden
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole can be synthesized by the reaction of 2-ethyl-5-nitro-1,3,4-thiadiazole with hydrazine hydrate in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the reduction of the nitro group to the amino group, followed by the reaction with hydrazine hydrate to form the hydrazine derivative. The final product is obtained by the removal of the water molecule from the hydrazine derivative.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to possess a wide range of biological activities, including anticancer, antitubercular, and antifungal properties. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antitubercular activity against Mycobacterium tuberculosis, the bacteria responsible for causing tuberculosis. 2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole has also been shown to possess antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.
Eigenschaften
CAS-Nummer |
116035-53-1 |
|---|---|
Produktname |
2-Ethyl-5-hydrazinyl-1,3,4-thiadiazole |
Molekularformel |
C4H8N4S |
Molekulargewicht |
144.2 g/mol |
IUPAC-Name |
(5-ethyl-1,3,4-thiadiazol-2-yl)hydrazine |
InChI |
InChI=1S/C4H8N4S/c1-2-3-7-8-4(6-5)9-3/h2,5H2,1H3,(H,6,8) |
InChI-Schlüssel |
XVDDGCIIUDCQMW-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NN |
Kanonische SMILES |
CCC1=NN=C(S1)NN |
Synonyme |
1,3,4-Thiadiazole,2-ethyl-5-hydrazino-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



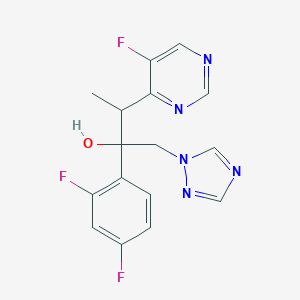




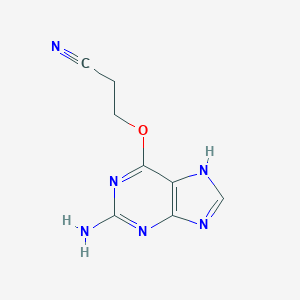
![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)

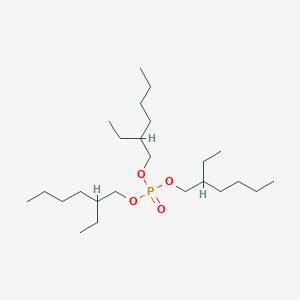
![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)
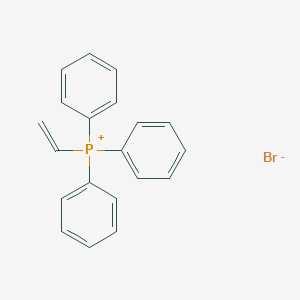
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)

